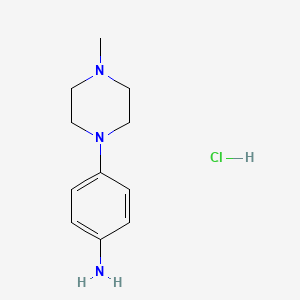

4-(4-Methylpiperazin-1-yl)aniline hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.ClH/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11;/h2-5H,6-9,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUGUHFQRDXEFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 4 4 Methylpiperazin 1 Yl Aniline Hydrochloride

Established Synthetic Pathways to 4-(4-Methylpiperazin-1-yl)aniline Hydrochloride and its Precursors

Traditional synthetic routes to 4-(4-methylpiperazin-1-yl)aniline and its precursors are well-documented, primarily relying on nucleophilic aromatic substitution and multi-step sequences that conclude with the reduction of a nitro group.

Nucleophilic aromatic substitution (SNAr) is a foundational strategy for forming aryl-amine bonds. This approach typically involves the reaction of an electron-deficient aryl halide or sulfonate with an amine nucleophile. In the synthesis of the precursor to the target compound, this method is highly effective.

A common pathway begins with an activated nitro-substituted aryl halide, such as p-fluoronitrobenzene. The fluorine atom serves as an excellent leaving group, activated by the strongly electron-withdrawing nitro group in the para position. The reaction involves the nucleophilic attack of N-methylpiperazine on p-fluoronitrobenzene. This process is typically conducted in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) and in the presence of a base, such as potassium carbonate, to neutralize the generated acid. The reaction proceeds smoothly at room temperature, leading to the formation of the intermediate, 1-methyl-4-(4-nitrophenyl)piperazine (B98782), in good yields. While the SNAr mechanism is generally accepted to proceed via a two-step addition-elimination sequence through a Meisenheimer complex, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, particularly with good leaving groups. nih.gov

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Product | Yield |

| p-Fluoronitrobenzene | N-Methylpiperazine | DMSO | K₂CO₃ | Room Temp | 1-methyl-4-(4-nitrophenyl)piperazine | 75.25% |

This table summarizes the conditions for a typical Nucleophilic Aromatic Substitution reaction to form the key nitro-precursor.

Reductive amination is a versatile method for forming C-N bonds and plays a significant role in pharmaceutical synthesis. nih.gov This reaction involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. jocpr.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride due to their mildness and selectivity. orgsyn.orgorganic-chemistry.org

While not the most direct route to 4-(4-methylpiperazin-1-yl)aniline itself, reductive amination is crucial for synthesizing precursors or analogous structures. For instance, a synthetic sequence for related compounds has involved the reaction of 4-piperidone (B1582916) with a substituted aniline (B41778), followed by a second reductive amination step with 1-methylpiperazine (B117243) using sodium triacetoxyborohydride as the reducing agent. nii.ac.jp This highlights the modularity of the approach in building complex piperazine-substituted anilines.

A frequent and critical step in the synthesis of 4-(4-methylpiperazin-1-yl)aniline is the reduction of an aromatic nitro group to a primary amine. This transformation is typically the final step after the piperazine (B1678402) moiety has been installed on the nitro-activated aromatic ring via SNAr. evitachem.com

The reduction of 1-methyl-4-(4-nitrophenyl)piperazine is commonly achieved through catalytic hydrogenation. nii.ac.jpevitachem.com This method involves using a metal catalyst, most often palladium on an activated carbon support (Pd/C), in a protic solvent like ethanol (B145695) or methanol (B129727). evitachem.com The reaction is carried out under a hydrogen atmosphere, leading to the clean and high-yielding conversion of the nitro group to the aniline. nii.ac.jpevitachem.com An alternative hydrogen source that can be used is ammonium (B1175870) formate (B1220265) in the presence of the Pd/C catalyst. chemicalbook.com This transfer hydrogenation method can be advantageous as it avoids the need for pressurized hydrogen gas. Following the reduction, the resulting amine is typically converted to its hydrochloride salt for improved stability and solubility. evitachem.com

| Starting Material | Catalyst | Hydrogen Source | Solvent | Product | Yield |

| 1-methyl-4-(4-nitrophenyl)piperazine | 10% Pd/C | H₂ gas | Methanol | 4-(4-methylpiperazin-1-yl)aniline | 83.7% |

| 1-methyl-4-(4-nitrophenyl)piperazine | 10% Pd/C | H₂ gas | Ethanol | 4-(4-methylpiperazin-1-yl)aniline | up to 99% evitachem.com |

| 1-methyl-4-(3-methyl-4-nitrophenyl)piperazine | 10% Pd/C | Ammonium formate | Ethanol | 2-Methyl-4-(4-methylpiperazin-1-yl)aniline | 800 mg from 1.0 g starting material chemicalbook.com |

This table outlines common conditions for the reduction of the nitro-precursor to the final aniline product.

Advanced Synthetic Techniques and Methodological Enhancements

To overcome the limitations of traditional methods, such as restricted substrate scope or harsh reaction conditions, advanced synthetic techniques have been developed. These often involve transition-metal catalysis, providing more efficient and versatile routes to C-N bond formation.

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the construction of carbon-nitrogen bonds. wikipedia.orgyoutube.com This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides or triflates and primary or secondary amines, often under milder conditions and with greater functional group tolerance than traditional methods like SNAr. wikipedia.orgacsgcipr.org

The synthesis of 4-(4-methylpiperazin-1-yl)aniline can be achieved by coupling an aryl halide, such as 4-bromoaniline (B143363) or 4-chloroaniline, with 1-methylpiperazine. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. libretexts.org The success of the reaction is highly dependent on the choice of ligand and base. organic-synthesis.com Bulky, electron-rich phosphine (B1218219) ligands, such as BINAP, XPhos, or BrettPhos, are commonly employed to facilitate the key steps of the catalytic cycle. youtube.comorganic-synthesis.com A strong, non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu), is required. organic-synthesis.com

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature |

| Bromo-aromatic ring | Aniline (general) | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 °C organic-synthesis.com |

This table presents a general protocol for the Buchwald-Hartwig amination reaction, which can be adapted for the synthesis of 4-(4-methylpiperazin-1-yl)aniline.

Reductive alkylation is a method used to introduce an alkyl group to a nitrogen atom of an amine using a carbonyl compound in the presence of a reducing agent. This process is mechanistically similar to reductive amination but focuses on the alkylation of an existing amine. The reaction proceeds through the formation of an imine or iminium ion intermediate, which is subsequently reduced.

In the context of synthesizing 4-(4-methylpiperazin-1-yl)aniline, this method is less direct. However, it can be employed in the synthesis of precursors or related structures. For example, a secondary amine could be alkylated with a carbonyl compound under reducing conditions. A metal-free approach for the N-alkylation of amines with alcohols has been developed, proceeding through an oxidation/imine-iminium formation/reductive amination cascade, showcasing the evolution of these methodologies toward greener and more atom-economical processes. organic-chemistry.org While not a primary route to the title compound, the principles of reductive alkylation are fundamental in the broader synthesis of complex amines.

Optimization of Reaction Conditions and Yields

The synthesis of 4-(4-methylpiperazin-1-yl)aniline and its subsequent conversion to the hydrochloride salt involves multiple potential routes, with the optimization of reaction conditions being critical for maximizing yield and purity. A predominant method involves the reduction of an appropriate nitroaromatic precursor, 1-methyl-4-(4-nitrophenyl)piperazine. The efficiency of this reduction is highly dependent on the choice of catalyst, reducing agent, solvent, and reaction atmosphere.

One common and highly effective method is catalytic hydrogenation. Research has demonstrated that using palladium on carbon (Pd/C) as a catalyst in an ethanol solvent under a hydrogen gas atmosphere can lead to very high yields. Under these conditions, the nitro group is efficiently reduced to the corresponding amine, with reported yields reaching up to 99% after purification steps like filtration and concentration under reduced pressure. evitachem.com Another documented approach utilizes a similar catalytic system but with methanol as the solvent. In this variation, 10% Pd/C is used with hydrogen gas introduced under stirring at room temperature for 5 hours, resulting in a yield of 83.7% for the aniline product after chromatographic separation.

Beyond catalytic hydrogenation, transfer hydrogenation offers an alternative that avoids the need for a pressurized hydrogen gas setup. For the synthesis of a closely related derivative, 2-methyl-4-(4-methylpiperazin-1-yl)aniline, ammonium formate has been used as the hydrogen donor in the presence of 10% Pd/C in ethanol. chemicalbook.com This rapid reaction proceeds under an inert atmosphere and demonstrates the versatility of the reduction step. chemicalbook.com

Another key synthetic strategy is the construction of the piperazine-aniline core via nucleophilic aromatic substitution (SNAr), followed by nitro group reduction. This typically involves reacting a para-substituted nitroarene, such as p-fluoronitrobenzene, with N-methylpiperazine. The conditions for this SNAr reaction can also be optimized. For instance, the reaction between p-fluoronitrobenzene and N-methylpiperazine in dimethyl sulfoxide (DMSO) with potassium carbonate as a base at room temperature for 5 hours yields the intermediate 4-(4-methylpiperazino)nitrobenzene in 75.25% yield. Further optimization of SNAr reactions has been explored using palladium catalysis in polar aprotic solvents like DMF or acetonitrile (B52724) at temperatures between 80-100°C. evitachem.com To significantly accelerate this step, microwave irradiation has been shown to enhance conversion rates to over 95% in just 30 minutes at 150°C, a substantial improvement over the 12-24 hours required with conventional heating. evitachem.com

The final step in preparing the target compound is the formation of the hydrochloride salt, which improves the compound's stability and solubility. evitachem.comevitachem.com This is typically achieved by treating the synthesized aniline base with hydrochloric acid.

| Precursor | Catalyst | Reducing Agent/Atmosphere | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-methyl-4-(4-nitrophenyl)piperazine | Palladium on carbon | Hydrogen atmosphere | Ethanol | Several hours | Up to 99% | evitachem.com |

| 4-(4-methylpiperazino)nitrobenzene | 10% Pd/C | Hydrogen gas | Methanol | 5 hours | 83.7% | |

| 1-methyl-4-(3-methyl-4-nitrophenyl)piperazine* | 10% Pd/C | Ammonium formate | Ethanol | 2 minutes | Not specified | chemicalbook.com |

*Data for a structurally related compound.

| Reactants | Catalyst/Base | Solvent | Conditions | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| p-Fluoronitrobenzene + N-methylpiperazine | Potassium carbonate | DMSO | Room temp, 5 hours | 75.25% | |

| para-substituted nitroarene + N-methylpiperazine | Pd(PPh₃)₄ or Pd/C | DMF or Acetonitrile | 80-100°C, 12-24 hours | >95% (conversion) | evitachem.com |

| para-substituted nitroarene + N-methylpiperazine | Palladium catalyst | Not specified | Microwave, 150°C, 30 min | >95% (conversion) | evitachem.com |

Scalable Synthesis and Process Chemistry Considerations in Research

When transitioning the synthesis of this compound from laboratory-scale research to larger-scale production, several process chemistry considerations become paramount. The primary goals are to ensure the process is safe, cost-effective, environmentally friendly, and consistently produces the final product with high purity and yield. google.com

A critical aspect of scalable synthesis is the management and control of impurities. During the manufacturing process of related compounds involving N-methylpiperazine, the formation of unknown impurities has been observed in pilot batches. nih.gov Identifying the structure of these process-related impurities through techniques like HPLC, NMR, and mass spectrometry is essential. nih.gov Understanding the mechanism of their formation allows for the modification of reaction conditions—such as temperature, stoichiometry, and purification methods—to minimize their presence in the final active pharmaceutical ingredient. This ensures the product meets stringent regulatory purity requirements. nih.gov

The efficiency of the synthetic route is also a major consideration. High-yield reactions are crucial for maximizing output and minimizing waste. As seen in the optimization of the nitro reduction step, achieving yields of up to 99% is a significant factor for scalability. evitachem.com The development of processes that achieve high purity (e.g., >99.8%) and high yield (e.g., >95%) simultaneously is a primary goal in process chemistry research. google.com

Finally, environmental sustainability, or "green chemistry," is an increasingly important consideration. This involves selecting less hazardous solvents, reducing energy consumption, and minimizing waste generation. google.com The use of catalytic hydrogenation, for example, is generally considered a green method as it often proceeds under mild conditions with high atom economy. Exploring alternative hydrogen sources like ammonium formate can also enhance safety by avoiding the use of flammable hydrogen gas. chemicalbook.com Furthermore, the incorporation of modern purification techniques, such as nanofiltration, can reduce energy consumption and contribute to a more environmentally friendly process. google.com These factors are integral to developing a robust and responsible large-scale synthesis for chemical compounds used in further research and development. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of 4 4 Methylpiperazin 1 Yl Aniline Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms within the molecule. While specific data for the hydrochloride salt is not detailed in readily available literature, ¹H NMR data for the free base, 4-(4-methylpiperazin-1-yl)aniline, has been reported and provides a strong basis for structural confirmation. nih.gov The spectrum, typically recorded in a solvent like DMSO-d₆, shows distinct signals corresponding to the aromatic protons of the aniline (B41778) ring, the methylene (B1212753) protons of the piperazine (B1678402) ring, and the methyl protons. nih.gov

In a representative spectrum of the free base, the aromatic protons on the aniline ring appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. nih.gov The protons ortho to the amino group typically resonate at a different chemical shift than those ortho to the piperazine substituent due to their different electronic environments. nih.gov The piperazine ring protons show complex multiplets, while the N-methyl group gives a sharp singlet. nih.gov The protons of the primary amine (-NH₂) usually appear as a broad singlet. nih.gov

Upon formation of the hydrochloride salt, the protonation of the basic nitrogen atoms (primarily the aniline amino group and potentially one of the piperazine nitrogens) would be expected to induce significant downfield shifts for adjacent protons. The -NH₃⁺ signal would likely be broader and shifted significantly downfield compared to the -NH₂ signal of the free base.

Interactive Data Table: ¹H NMR Data for 4-(4-Methylpiperazin-1-yl)aniline (Free Base) in DMSO-d₆ Data sourced from a study by Liu et al. (2024). nih.gov

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 6.68 | Doublet (d) | 8.8 | 2H | Ar-H (ortho to piperazine) |

| 6.49 | Doublet (d) | 8.8 | 2H | Ar-H (ortho to -NH₂) |

| 4.55 | Singlet (s) | - | 2H | -NH ₂ |

| 2.97 – 2.82 | Multiplet (m) | - | 4H | Piperazine -CH ₂- (adjacent to N-Ar) |

| 2.48 – 2.35 | Multiplet (m) | - | 4H | Piperazine -CH ₂- (adjacent to N-CH₃) |

| 2.20 | Singlet (s) | - | 3H | -CH ₃ |

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Based on the structure of 4-(4-methylpiperazin-1-yl)aniline, which possesses a plane of symmetry through the N-C(aniline)-C4(aniline) axis, a total of 8 distinct signals would be expected in the ¹³C NMR spectrum. These would correspond to the methyl carbon, two inequivalent methylene carbons in the piperazine ring, and five signals for the aromatic carbons (four in the ring and one for the carbon attached to the piperazine nitrogen). Although specific experimental ¹³C NMR data for the hydrochloride salt is not prominently available in surveyed literature, the technique remains crucial for unambiguous structural confirmation.

2D NMR Spectroscopy

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assembling the final structure. A COSY spectrum would confirm the coupling between adjacent aromatic protons and trace the proton connectivity within the piperazine ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the ¹³C NMR spectrum. To date, specific 2D NMR studies for this compound have not been reported in the reviewed scientific literature.

Mass Spectrometry (MS) for Molecular Ion Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental formula of a compound. The molecular formula of the free base, 4-(4-methylpiperazin-1-yl)aniline, is C₁₁H₁₇N₃.

The calculated monoisotopic mass for the free base is 191.1422 Da. nih.gov In typical Electrospray Ionization (ESI) mass spectrometry conducted in positive ion mode, the compound is expected to be readily protonated. The resulting molecular ion peak would be observed as the [M+H]⁺ adduct. The theoretical m/z for this protonated species is approximately 192.1495. The presence of this ion in a high-resolution mass spectrum (HRMS) would provide strong evidence for the compound's identity and confirm its elemental composition with high accuracy. While literature mentions the use of LCMS for reaction monitoring involving this compound, detailed fragmentation patterns are not provided. google.com

Interactive Data Table: Calculated Mass Data for 4-(4-Methylpiperazin-1-yl)aniline

| Parameter | Value |

| Molecular Formula (Free Base) | C₁₁H₁₇N₃ |

| Molecular Weight (Free Base) | 191.27 g/mol nih.gov |

| Monoisotopic Mass (Free Base) | 191.1422 Da nih.gov |

| Expected [M+H]⁺ Ion (m/z) | ~192.15 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For 4-(4-methylpiperazin-1-yl)aniline hydrochloride, the IR spectrum would display characteristic absorption bands confirming its key structural features.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique can provide unequivocal proof of structure, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

To date, the single-crystal X-ray structure of this compound has not been reported in the surveyed scientific literature or deposited in crystallographic databases. Therefore, definitive experimental data on its solid-state conformation, crystal system, space group, and unit cell dimensions are not available. Such a study would be invaluable for understanding the compound's solid-state properties and packing arrangement.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical values calculated from the proposed molecular formula to verify its accuracy.

The molecular formula for this compound is C₁₁H₁₈ClN₃. The theoretical elemental composition can be calculated from its formula weight (227.74 g/mol ). Comparison of experimental results with these theoretical values is a critical quality control step to confirm the purity and empirical formula of a synthesized batch of the compound. While this is a standard characterization method, specific published experimental data for this compound were not found in the reviewed literature.

Interactive Data Table: Theoretical Elemental Composition of C₁₁H₁₈ClN₃

| Element | Symbol | Atomic Weight | Molar Mass Contribution | Percentage (%) |

| Carbon | C | 12.011 | 132.121 | 58.01% |

| Hydrogen | H | 1.008 | 18.144 | 7.97% |

| Chlorine | Cl | 35.453 | 35.453 | 15.57% |

| Nitrogen | N | 14.007 | 42.021 | 18.45% |

| Total | 227.739 | 100.00% |

Reactivity Profiles and Reaction Mechanisms of 4 4 Methylpiperazin 1 Yl Aniline Hydrochloride

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule consists of a primary amino group (-NH₂) attached to a benzene (B151609) ring, which is also substituted with the methylpiperazine group. The interplay between these groups governs the reactivity of the aromatic system.

The aniline functional group is a powerful activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. chemistrysteps.combyjus.com This is due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic pi system, stabilizing the cationic intermediate formed during the reaction. ijrar.org The piperazine (B1678402) substituent is also an activating, ortho, para-directing group.

However, in its hydrochloride salt form, the primary amino group is protonated to form an anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and meta-directing due to its positive charge, which withdraws electron density from the ring. byjus.com Therefore, reaction conditions, specifically the pH, are critical in determining the outcome of electrophilic substitution. In neutral or basic conditions, the free amine facilitates substitution at the positions ortho to the amino group (the positions ortho to the piperazine group are already substituted).

Table 1: Directing Effects on Electrophilic Aromatic Substitution

| Functional Group Form | Nature of Group | Directing Influence |

|---|---|---|

| Aniline (-NH₂) | Activating | Ortho, Para |

| Anilinium (-NH₃⁺) | Deactivating | Meta |

Common electrophilic aromatic substitution reactions for anilines include halogenation, nitration, and sulfonation. byjus.com For 4-(4-methylpiperazin-1-yl)aniline, these reactions would introduce substituents onto the benzene ring at the positions activated by the two nitrogen-containing groups.

The primary amine of the aniline moiety is a potent nucleophile and readily reacts with various electrophiles to form a range of derivatives.

Amide Formation: Reaction with acyl halides or anhydrides results in the formation of amides. This is a common strategy to protect the amino group or to introduce new functional moieties.

Urea Formation: The amine can react with isocyanates or with reagents like phosgene (B1210022) followed by another amine to yield substituted ureas. organic-chemistry.orgorganic-chemistry.org This reaction is fundamental in the synthesis of many biologically active molecules.

The functionalization of the primary amine is a key step in building more complex molecules from the 4-(4-methylpiperazin-1-yl)aniline scaffold. researchgate.net

Table 2: Common Amine Functionalization Reactions

| Reagent Type | Resulting Derivative | Bond Formed |

|---|---|---|

| Acyl Halide (R-COCl) | Amide | N-C(O) |

| Carboxylic Anhydride ((RCO)₂O) | Amide | N-C(O) |

The aniline structure is a versatile participant in modern cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: While aniline itself is not a direct partner, it can be converted to an aryl halide or triflate, which then participates in palladium-catalyzed Suzuki coupling reactions with boronic acids to form biaryl structures. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction can be used to couple the aniline nitrogen with aryl halides, forming diarylamines. nih.gov This method is a cornerstone for synthesizing complex molecules containing the N-arylpiperazine motif.

These reactions are instrumental in medicinal chemistry for assembling larger, more intricate molecular architectures from simpler building blocks like 4-(4-methylpiperazin-1-yl)aniline. nih.gov

Reactivity of the Piperazine Moiety

The piperazine ring contains two nitrogen atoms: a tertiary amine attached to the methyl group and another tertiary amine linked to the aniline ring. Their nucleophilicity and structural role define the reactivity of this part of the molecule.

Both nitrogen atoms in the piperazine ring are nucleophilic due to their lone pairs of electrons. researchgate.net The N-methyl nitrogen is generally considered more basic and nucleophilic than the N-aryl nitrogen, whose lone pair is partially delocalized into the aromatic ring. These nitrogen centers can react with electrophiles such as:

Alkyl Halides: Alkylation of the piperazine nitrogens can occur, potentially leading to quaternary ammonium (B1175870) salts.

Acyl Halides: Acylation can occur at the more nucleophilic N-methyl nitrogen under certain conditions, though the primary aniline amine is typically more reactive.

The piperazine moiety is often incorporated into drug candidates to provide a basic, hydrophilic handle that can form salts and interact with biological targets. mdpi.com Its nucleophilic character is key to its role in chemical synthesis. nih.gov

The piperazine ring is a stable six-membered heterocycle and does not readily undergo ring-opening reactions under standard laboratory conditions. Such transformations typically require harsh conditions or specialized reagents designed to cleave C-N bonds. While synthetically possible, ring-opening is not a characteristic reaction of the piperazine moiety in 4-(4-methylpiperazin-1-yl)aniline during typical chemical transformations.

Conversely, the synthesis of the piperazine ring itself often involves ring-closing reactions. For instance, substituted piperazines can be formed from the cyclization of appropriate aniline derivatives with bis-(2-haloethyl)amine. nih.govorganic-chemistry.org Research has also shown that piperazine derivatives can be synthesized through the ring-opening of other cyclic structures, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), induced by reagents like benzynes. researchgate.net

Influence of Hydrochloride Salt Form on Chemical Reactivity and Stability

The conversion of the free base, 4-(4-methylpiperazin-1-yl)aniline, into its hydrochloride salt significantly influences its chemical reactivity and stability, primarily due to the protonation of the basic nitrogen atoms in the molecule. This alteration in chemical form leads to notable changes in physicochemical properties such as solubility and stability, which in turn affect its reactivity profile.

The hydrochloride salt form of aromatic amines, including aniline derivatives, generally exhibits enhanced stability and improved solubility in aqueous media. evitachem.com For instance, the hydrochloride salt of 4-(4-ethylpiperazin-1-yl)aniline, a closely related compound, is noted for its enhanced stability and solubility, which are advantageous for various applications. evitachem.com This increased stability can be attributed to the protonation of the nitrogen atoms, which decreases their electron density and thus their susceptibility to oxidation. Aromatic amines are known to be prone to oxidative decomposition, and the formation of a salt mitigates this degradation pathway. evitachem.com

The presence of the hydrochloride salt also impacts the reactivity of the aniline and piperazine moieties. The lone pair of electrons on the nitrogen atom of the aniline's amino group is less available for participation in electrophilic aromatic substitution reactions due to the electron-withdrawing effect of the protonated piperazine ring. However, such reactions can still occur, typically at the positions ortho to the amino group. The general reactivity of aniline and its derivatives includes participation in reactions such as diazotization when treated with nitrous acid, a cornerstone reaction in the synthesis of various aromatic compounds. nih.gov While specific studies on the diazotization of 4-(4-methylpiperazin-1-yl)aniline hydrochloride are not prevalent in the reviewed literature, the presence of the primary aromatic amine functionality suggests this reaction is chemically feasible.

Furthermore, the aniline moiety can undergo oxidation to form various colored products, and as a hydrochloride salt, its stability towards oxidation is increased. A related compound, 4-[(4-Methylpiperazin-1-yl)methyl]aniline, is described as being susceptible to substitution and oxidation reactions. It can be inferred that this compound would exhibit similar, albeit potentially attenuated, reactivity. The piperazine ring, being partially protonated in the hydrochloride salt, would have a reduced nucleophilicity compared to the free base.

The thermal stability of the compound is also influenced by its salt form. While specific thermal degradation studies for this compound were not found in the available literature, the melting point of the free base is recorded at 89-91°C. chemicalbook.com Generally, hydrochloride salts of organic bases have significantly higher melting points than their corresponding free bases, indicating greater thermal stability. For example, aniline hydrochloride has a melting point of 198°C, whereas aniline itself melts at -6°C. nih.gov

| Property | 4-(4-Methylpiperazin-1-yl)aniline (Free Base) | Aniline | Aniline Hydrochloride |

|---|---|---|---|

| Molecular Formula | C11H17N3 | C6H7N | C6H8ClN |

| Molecular Weight | 191.27 g/mol | 93.13 g/mol | 129.59 g/mol |

| Melting Point | 89-91°C chemicalbook.com | -6°C nih.gov | 198°C nih.gov |

| Boiling Point | 351.5°C at 760 mmHg chemicalbook.com | 184.1°C nih.gov | 245°C nih.gov |

| Solubility | Sparingly in DMSO, Slightly in Methanol (B129727) chemicalbook.com | 3.6 g/100 mL in water at 20°C nih.gov | 107 g/100 mL in water at 20°C nih.gov |

Reaction Kinetics and Mechanistic Pathway Elucidation

Detailed experimental studies on the reaction kinetics and the elucidation of mechanistic pathways specifically for this compound are not extensively available in the reviewed scientific literature. The reactivity of this compound is dictated by the functional groups present: the primary aromatic amine, the substituted benzene ring, and the methylpiperazine moiety. General principles of organic chemistry allow for the postulation of likely reaction mechanisms.

The aniline portion of the molecule is expected to undergo electrophilic aromatic substitution. The amino group is a strong activating group and is ortho-, para-directing. Given that the para position is occupied by the methylpiperazinyl group, electrophilic attack would be directed to the positions ortho to the amino group. The hydrochloride salt form, with the protonated piperazine nitrogen, would exert an electron-withdrawing inductive effect, thereby deactivating the ring towards electrophilic substitution compared to the free base. The reaction mechanism would follow the classical arenium ion pathway, involving the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation (the arenium ion), followed by deprotonation to restore aromaticity.

Reactions involving the primary amino group are also anticipated. For instance, acylation with acid chlorides or anhydrides would proceed via nucleophilic attack of the amino nitrogen on the carbonyl carbon, followed by elimination of a leaving group. The rate of this reaction would be dependent on the nucleophilicity of the amino group, which is reduced in the acidic conditions of the hydrochloride salt.

The piperazine nitrogen atoms also possess nucleophilic character. The tertiary amine nitrogen (N-methylated) is generally more nucleophilic than the nitrogen attached to the aromatic ring due to the electron-withdrawing nature of the phenyl group. In the hydrochloride salt, one or both of these nitrogens will be protonated, significantly diminishing their nucleophilicity. Reactions requiring a nucleophilic piperazine nitrogen would likely necessitate deprotonation to the free base form.

A study on a kinetic target-guided synthesis utilized derivatives of 4-(4-methylpiperazin-1-yl)aniline, suggesting its utility as a scaffold in building more complex molecules. researchgate.net However, this study does not provide kinetic data for reactions of the parent hydrochloride compound itself.

Without specific experimental data, any discussion of reaction kinetics remains speculative. The rates of reaction would be influenced by factors such as temperature, solvent, and the concentration of reactants. For electrophilic aromatic substitution, the rate would be slower for the hydrochloride salt compared to the free base due to the deactivating effect of the protonated piperazine.

| Reaction Type | Reactant | Potential Product(s) | General Mechanistic Pathway |

|---|---|---|---|

| Electrophilic Aromatic Substitution (e.g., Halogenation) | Br2 | 2-Bromo-4-(4-methylpiperazin-1-yl)aniline | Formation of an arenium ion intermediate followed by deprotonation. |

| Acylation | Acetyl chloride | N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide | Nucleophilic acyl substitution. |

| Diazotization | NaNO2, HCl | 4-(4-Methylpiperazin-1-yl)benzenediazonium chloride | Formation of nitrosonium ion followed by reaction with the primary amine. |

Applications of 4 4 Methylpiperazin 1 Yl Aniline Hydrochloride in Chemical Synthesis and Materials Science Research

Utilization as a Key Intermediate in the Synthesis of Complex Molecular Architectures

4-(4-Methylpiperazin-1-yl)aniline hydrochloride is recognized as a crucial intermediate in the synthesis of a variety of complex and biologically active molecules. chemimpex.comevitachem.com Its bifunctional nature, possessing a primary aromatic amine and a tertiary amine within the piperazine (B1678402) ring, allows for sequential and regioselective reactions to build intricate molecular frameworks.

A significant area of application is in the development of novel therapeutic agents. chemimpex.com The piperazine ring is a common structural motif in many pharmaceuticals, and the aniline (B41778) group provides a convenient handle for further chemical elaboration. evitachem.com Research has shown its utility as a foundational fragment in creating molecules for potential use as antidepressants and antipsychotics. chemimpex.com

Detailed research findings have highlighted its role in the cutting-edge field of anticancer therapy. Specifically, the 4-(4-methylpiperazin-1-yl)aniline core structure is employed in the kinetic target-guided synthesis of small molecules designed to stabilize G-quadruplex DNA. researchgate.net The formation and stabilization of a G-quadruplex motif in the promoter region of certain proto-oncogenes, such as c-MYC, can prevent their expression. researchgate.net Consequently, ligands that bind and stabilize these structures are a viable approach for cancer treatment. researchgate.net In this context, 4-(4-methylpiperazin-1-yl)aniline serves as the starting point for creating more elaborate derivatives that can effectively interact with and stabilize these DNA secondary structures. researchgate.net

| Molecule Class | Synthetic Application | Potential Therapeutic Area |

| G-Quadruplex Stabilizers | Serves as a core fragment for building bis-amino derivatives. researchgate.net | Anticancer (c-MYC gene modulation) researchgate.net |

| Biologically Active Compounds | Acts as a building block for various therapeutic agents. evitachem.com | Antiviral, Anticancer evitachem.com |

| Pharmaceutical Agents | Used as a key intermediate in drug development. chemimpex.com | Neurological Disorders (Antidepressants, Antipsychotics) chemimpex.com |

Role as a Ligand Precursor in Coordination Chemistry

In coordination chemistry, the design of organic ligands is fundamental to the development of metal complexes with specific catalytic, magnetic, or biological properties. While direct studies detailing the use of this compound as a ligand precursor are not extensively documented in readily available literature, its molecular structure contains key features that make it a highly promising candidate for this role.

The compound possesses multiple potential coordination sites: the nitrogen atom of the primary aniline group and the two nitrogen atoms of the piperazine ring. This allows it to act as a monodentate, bidentate, or even a bridging ligand, connecting multiple metal centers. The development of Schiff base ligands through the condensation of an aniline derivative with an aldehyde is a common strategy in coordination chemistry. The resulting Schiff bases are versatile multidentate ligands that form stable complexes with a wide range of transition metals. By analogy, the primary amine of 4-(4-methylpiperazin-1-yl)aniline can readily undergo condensation to form Schiff base ligands, which can then be used to synthesize novel metal complexes. The presence of the methylpiperazine group would add further functionality and solubility to the resulting coordination compounds.

Furthermore, studies on other aniline derivatives have shown their ability to form stable transition metal complexes where the azomethine nitrogen coordinates with the metal ion. These complexes have been investigated for their biological activities, including antibacterial and antifungal properties. Therefore, this compound represents a valuable precursor for creating new ligand systems for the synthesis of coordination complexes with potentially interesting chemical and physical properties.

Incorporation into Polymeric Architectures and Advanced Materials

The field of materials science leverages functional monomers to create polymers with tailored properties. 4-(4-methylpiperazin-1-yl)aniline is noted for its use in the formulation of specialty polymers and coatings, where its incorporation can lead to improved mechanical properties and enhanced chemical resistance, which are critical for durable industrial applications. chemimpex.com

The aniline moiety is the foundational unit for polyaniline (PANI), one of the most studied classes of conductive polymers. rsc.org Polyaniline and its derivatives are prized for their unique electrical conductivity, redox activity, and environmental stability. ekb.eg The properties of polyaniline can be tuned by synthesizing derivatives with various substituents on the aniline ring. rsc.org

By employing 4-(4-methylpiperazin-1-yl)aniline as a monomer in an oxidative polymerization reaction, a functionalized polyaniline derivative can be synthesized. The presence of the bulky and polar 4-methylpiperazin-1-yl group along the polymer backbone would be expected to significantly influence the polymer's properties. For instance, it could increase the solubility of the resulting polymer in common organic solvents, a common challenge with the parent polyaniline. rsc.org Additionally, the basic nitrogen atoms of the piperazine ring could provide sites for post-polymerization modification or doping, potentially altering the material's conductivity and sensor capabilities. Research on other substituted anilines has demonstrated that such modifications can produce polymers with high sensitivity to analytes like ammonia, making them suitable for chemical sensor applications. rsc.org

| Material Type | Role of 4-(4-Methylpiperazin-1-yl)aniline | Potential Properties/Applications |

| Specialty Polymers | Monomer/Additive | Improved mechanical properties, chemical resistance. chemimpex.com |

| Conductive Polymers | Functional Monomer | Enhanced solubility, tunable conductivity, chemical sensing. rsc.org |

| Coatings | Formulation Component | Increased durability for industrial applications. chemimpex.com |

Application in the Synthesis of Dyes and Pigments

Aromatic amines are a cornerstone of the dye and pigment industry, primarily due to their role as precursors to azo compounds. Azo dyes, which contain the characteristic -N=N- functional group, constitute the largest and most versatile class of synthetic organic colorants. jbiochemtech.com The synthesis of an azo dye typically involves a two-step process: the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate. unb.canih.gov

The 4-(4-methylpiperazin-1-yl)aniline molecule, with its primary aromatic amine group, is an ideal candidate for the first step of this process. unb.ca In the presence of a nitrous acid source (typically generated from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures, the aniline group is converted into a reactive diazonium salt. nih.govijsr.net

This diazonium salt can then be reacted with various coupling components, such as phenols, naphthols, or other aromatic amines, to produce a wide array of azo dyes. jbiochemtech.com The specific chemical structure of the coupling component determines the final color of the dye, which can range across the entire visible spectrum. jbiochemtech.com While a positional isomer, 2-(4-methylpiperazin-1-yl)aniline, is specifically mentioned for use in synthesizing dyes and pigments, the chemical principles are directly applicable to the 4-substituted isomer. The presence of the 4-methylpiperazine group in the final dye structure would likely influence its properties, such as solubility in different media and its affinity for various fibers (e.g., cotton, wool, or silk), a key parameter in dyeing performance. ijsr.net

Theoretical and Computational Investigations of 4 4 Methylpiperazin 1 Yl Aniline Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 4-(4-methylpiperazin-1-yl)aniline hydrochloride. These calculations provide insights into the distribution of electrons and the energies of molecular orbitals.

Key parameters derived from DFT calculations include:

Highest Occupied Molecular Orbital (HOMO): The energy of the HOMO is related to the molecule's ability to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, indicating that this part of the molecule is susceptible to electrophilic attack.

Lowest Unoccupied Molecular Orbital (LUMO): The energy of the LUMO relates to the molecule's ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. For this molecule, negative potential (electron-rich regions) would be concentrated around the nitrogen atoms of the aniline and piperazine (B1678402) moieties, identifying them as likely sites for protonation and hydrogen bonding. The hydrochloride form exists due to the protonation of one of these basic nitrogen atoms, most likely the more accessible tertiary amine in the piperazine ring.

These computational approaches are instrumental in understanding the molecule's behavior in chemical reactions and its potential interactions with biological targets. superfri.orgmdpi.com

Table 1: Predicted Electronic Properties from Conceptual DFT Analysis This table is based on theoretical principles for analogous molecular structures, as specific DFT study data for this exact compound is not publicly available.

| Parameter | Predicted Location/Value | Implication |

|---|---|---|

| HOMO | Primarily on the aniline ring system | Main site for electron donation and electrophilic attack |

| LUMO | Distributed across the aromatic system | Electron acceptor in chemical reactions |

| HOMO-LUMO Gap | Moderate | Suggests reasonable kinetic stability |

| MEP Minima | Nitrogen atoms | Most probable sites for protonation and H-bonding |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are key to its function.

Molecular Dynamics (MD) Simulations: MD simulations can model the movement of the molecule over time in a solvated environment, providing a deeper understanding of its flexibility and interactions. An MD simulation would reveal how the piperazine ring might flex, how the aniline group rotates, and how surrounding solvent molecules (like water) arrange themselves around the hydrochloride salt. This dynamic picture is essential for predicting how the molecule might fit into a receptor site or interact with other molecules. PubChem provides a predicted collision cross-section value, which is a physical property related to the molecule's 3D shape in the gas phase. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can model the step-by-step mechanism of chemical reactions involving 4-(4-methylpiperazin-1-yl)aniline. One of the primary synthetic routes to this compound involves the reduction of a nitro-group precursor, 1-methyl-4-(4-nitrophenyl)piperazine (B98782).

Reaction pathway modeling for this hydrogenation process would involve:

Calculating Reactant and Product Energies: Determining the energies of the starting nitro compound and the final aniline product.

Identifying Intermediates: Modeling any intermediate species that form during the reaction.

Characterizing Transition States: Locating the highest energy point (the transition state) along the reaction coordinate. The energy of this state determines the activation energy and, consequently, the reaction rate.

Such modeling provides valuable insights that can help optimize reaction conditions, such as temperature, pressure, and catalyst choice, to improve yield and efficiency. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Theoretical calculations can predict the spectroscopic signatures of a molecule, which can then be compared with experimental data for structural validation.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule's chemical bonds. mdpi.com These frequencies correspond to the peaks observed in an experimental IR spectrum. For 4-(4-methylpiperazin-1-yl)aniline, characteristic predicted vibrations would include N-H stretching from the aniline group, C-H stretching from the aromatic and aliphatic parts, and C-N bond vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can also predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding around each nucleus. The accuracy of these predictions allows for the assignment of experimental NMR signals to specific atoms within the molecule, confirming its structure.

Table 2: Experimental Spectroscopic Data for 4-(4-Methylpiperazin-1-yl)aniline Computational methods aim to predict these experimentally observed values. Data sourced from PubChem. nih.gov

| Spectrum Type | Peak Information | Corresponding Functional Group/Atom |

|---|---|---|

| ¹H NMR | δ ~6.8 ppm (d) | Protons on aniline ring ortho to piperazine |

| δ ~6.6 ppm (d) | Protons on aniline ring ortho to -NH₂ | |

| δ ~3.4 ppm (s) | -NH₂ protons | |

| δ ~3.1 ppm (t) | Piperazine protons adjacent to aniline | |

| δ ~2.5 ppm (t) | Piperazine protons adjacent to methyl group | |

| δ ~2.3 ppm (s) | -CH₃ protons | |

| ¹³C NMR | δ ~140-145 ppm | Aniline C attached to -NH₂ and piperazine |

| δ ~115-120 ppm | Aniline C-H carbons | |

| δ ~50-55 ppm | Piperazine -CH₂- carbons | |

| δ ~46 ppm | -CH₃ carbon | |

| IR | ~3300-3400 cm⁻¹ | N-H stretching (aniline) |

| ~2800-3000 cm⁻¹ | C-H stretching (aliphatic/aromatic) | |

| ~1620 cm⁻¹ | N-H bending / C=C aromatic stretching | |

| ~1250-1350 cm⁻¹ | C-N stretching |

Computational Studies on Intermolecular Interactions

The way this compound interacts with its environment is fundamental to its chemical and biological activity. The molecule possesses several features that allow for a variety of intermolecular interactions:

Hydrogen Bonding: The aniline amine group (-NH₂) and the protonated nitrogen of the hydrochloride salt are strong hydrogen bond donors. The nitrogen atoms can also act as hydrogen bond acceptors.

π-π Stacking: The electron-rich aniline ring can engage in π-π stacking interactions with other aromatic systems.

Ionic Interactions: As a hydrochloride salt, the molecule carries a positive charge, allowing for strong electrostatic interactions with negatively charged species.

A notable finding is the identification of the parent molecule, 4-(4-methylpiperazin-1-yl)aniline, as a ligand that can stabilize G-quadruplex DNA structures. researchgate.net G-quadruplexes are four-stranded DNA structures implicated in cancer and other diseases. Computational docking studies would be used to model how the molecule fits into the grooves or on the loops of a G-quadruplex. These models would reveal key intermolecular interactions, such as hydrogen bonds with the DNA backbone or π-π stacking with the guanine (B1146940) bases, that contribute to the stabilization.

Synthesis and Chemical Properties of Derivatives and Analogues of 4 4 Methylpiperazin 1 Yl Aniline Hydrochloride

Synthesis of Substituted Aromatic Derivatives

The aromatic aniline (B41778) ring of 4-(4-methylpiperazin-1-yl)aniline serves as a prime target for substitution, allowing for the fine-tuning of the molecule's electronic and steric properties. A common strategy involves the introduction of a variety of functional groups at different positions on this ring.

Detailed research findings show that modifications at the 3-position of the aniline moiety have been explored extensively. acs.org For instance, the incorporation of small alkyl groups such as methyl and ethyl has been successfully achieved. acs.org Halogenation, with the introduction of bromine and chlorine, represents another key modification. acs.org Furthermore, groups with varying electronic effects, including methoxy, trifluoromethyl, and difluoromethyl, have been introduced to the aniline ring to create a diverse library of derivatives. acs.org

The position of these substituents has also been shown to be a critical factor. For example, studies comparing the effects of a chlorine atom at the 2-position versus the 3-position of the aniline moiety revealed differences in the resulting compound's activity. acs.org Disubstituted derivatives, such as those with chlorine at the 2,5-positions and 3,5-positions, have also been synthesized to explore the impact of multiple substitutions on the aromatic ring. acs.org In some cases, the entire phenyl ring has been replaced with a pyridine (B92270) ring system, though this modification has been observed to lead to a significant decrease in activity. acs.org

Table 1: Examples of Substitutions on the Aromatic Aniline Ring This table is interactive. You can sort and filter the data.

| Substituent Group | Position on Aniline Ring | Reference |

|---|---|---|

| Methyl | 3 | acs.org |

| Ethyl | 3 | acs.org |

| Bromine | 3 | acs.org |

| Methoxy | 3 | acs.org |

| Chlorine | 3 | acs.org |

| Trifluoromethyl | 3 | acs.org |

| Difluoromethyl | 3 | acs.org |

| Chlorine | 2 | acs.org |

| Dichloro | 2,5 | acs.org |

| Dichloro | 3,5 | acs.org |

Modifications of the Piperazine (B1678402) Ring and its N-Substitution

The piperazine moiety is a crucial component of the 4-(4-methylpiperazin-1-yl)aniline structure, and its modification has been a significant area of synthetic exploration. These modifications can be broadly categorized into alterations of the ring itself and changes to the N-methyl substituent.

The N-methyl group of the piperazine ring has been replaced with other alkyl groups, such as an ethyl group, to study the effect of increased steric bulk at this position. acs.org In a more substantial modification, the entire methylpiperazine group has been substituted with other cyclic amines. For example, derivatives incorporating a morpholine (B109124) ring have been synthesized. acs.org Other replacements include the use of 4-dimethylaminopiperidine and 1-methyl-4-(piperidin-4-yl)piperazine (B1300328). acs.orgacs.org Additionally, acyclic amine structures, such as N,N,N'-trimethyl-1,3-propanediamine, have been used to replace the piperazine ring, investigating the role of the ring's conformational rigidity. acs.org The loss of activity in some analogues highlights the importance of the piperazine ring for maintaining the compound's biological function. plos.org

Table 2: Modifications of the Piperazine Moiety This table is interactive. You can sort and filter the data.

| Modification Type | Specific Modification | Reference |

|---|---|---|

| N-Substitution | Ethylpiperazine | acs.org |

| Ring Replacement (Cyclic) | Morpholine | acs.org |

| Ring Replacement (Cyclic) | 4-dimethylaminopiperidine | acs.orgacs.org |

| Ring Replacement (Cyclic) | 1-methyl-4-(piperidin-4-yl)piperazine | acs.orgacs.org |

| Ring Replacement (Acyclic) | N,N,N'-trimethyl-1,3-propanediamine | acs.org |

Formation of Bridged and Polycyclic Derivatives

To explore the impact of conformational constraint, researchers have synthesized derivatives where the flexible piperazine ring is replaced by a more rigid bridged bicyclic system. A notable example is the incorporation of the 2,5-diazabicyclo[2.2.1]heptane (DBH) system. plos.org This diamine structure serves as a rigid counterpart to the piperazine ring, locking the geometry of the amine groups. plos.org The synthesis of such analogues allows for the investigation of the importance of the piperazine ring's flexibility for its interactions with biological targets. plos.org Compounds featuring both the (1S,4S) and (1R,4R) diastereomers of the DBH system have been prepared to study the stereochemical requirements of these interactions. plos.org

Structure-Reactivity Relationships in Chemically Derived Analogues

The synthesis of the diverse derivatives described above has provided significant insight into the structure-reactivity relationships (SRR) of analogues of 4-(4-methylpiperazin-1-yl)aniline.

Substituents on the Aniline Ring: The nature and position of substituents on the aniline ring have a profound impact on activity.

Enhancing Activity: The introduction of small alkyl groups, such as a methyl group at the 3-position of the aniline ring, has been shown to enhance activity. acs.org

Decreasing Activity: Conversely, the introduction of an electron-withdrawing trifluoromethyl group at the same position led to a substantial decrease in enzymatic activity. acs.org The size of the substituent is also critical; excessively bulky groups can lead to steric clashes and a significant decrease in activity. acs.org

Positional Effects: The position of a substituent is crucial. For instance, a chlorine atom at the 2-position of the aniline moiety resulted in lower activity compared to a chlorine at the 3-position. acs.org Furthermore, a 2,5-dichloro substitution pattern exhibited significantly better activity than a 3,5-dichloro arrangement, likely due to steric effects. acs.org

Modifications of the Piperazine Moiety: The piperazine ring and its N-substituent are key determinants of the molecule's properties.

Ring Replacement: Replacing the methylpiperazine moiety with morpholine resulted in a five-fold decline in potency in one study. acs.org However, substitution with 4-dimethylaminopiperidine or 1-methyl-4-(piperidin-4-yl)piperazine led to improved activity. acs.orgacs.org

N-Substitution: Replacing the N-methyl group with an N-ethyl group resulted in a compound with comparable activity, suggesting some tolerance for increased bulk at this position. acs.org

Flexibility: The loss of activity upon replacing the piperazine ring with more flexible or different ring systems in certain analogues underscores the importance of the specific conformational properties conferred by the piperazine ring. plos.org

Analytical Methodologies for Research Grade Characterization and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity and quantifying the content of 4-(4-Methylpiperazin-1-yl)aniline hydrochloride. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from its process-related impurities and degradation products.

The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector wavelength. For a compound with the polarity of this compound, a C18 column is a common and effective choice for the stationary phase. The mobile phase typically consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), run in either an isocratic or gradient elution mode to achieve optimal separation. The presence of the aniline (B41778) chromophore allows for sensitive detection using an ultraviolet (UV) detector, typically in the range of 240-260 nm.

Quantitative analysis is performed by creating a calibration curve from certified reference standards of this compound. The peak area of the analyte in the sample is then compared against this curve to determine its concentration. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all detected peaks.

Table 1: Representative RP-HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Diluent | 50:50 Water:Acetonitrile |

Gas Chromatography (GC) for Volatile Impurity Profiling

Gas Chromatography (GC), particularly with headspace sampling (HS-GC), is the preferred method for the identification and quantification of residual volatile impurities in pharmaceutical substances. ijpsonline.com These impurities are typically residual solvents used during the synthesis or final crystallization steps of this compound. Given that the compound is a hydrochloride salt, it has low volatility, making static headspace GC an ideal technique as it introduces only the volatile components into the GC system, thereby protecting the instrument from non-volatile residues.

In this method, a sample of the compound is dissolved in a high-boiling point solvent (such as dimethyl sulfoxide (B87167) or N,N-dimethylformamide) in a sealed headspace vial. The vial is then heated to a specific temperature, allowing the volatile solvents to partition into the gas phase above the sample. A portion of this gas phase is then automatically injected into the GC for separation and analysis. A flame ionization detector (FID) is commonly used due to its high sensitivity for organic compounds.

The identification of volatile impurities is achieved by comparing their retention times with those of known solvent standards. Quantification is performed using an external or internal standard method. Common solvents that may be present as impurities include ethanol (B145695), isopropanol, toluene, and acetone, depending on the synthetic route.

Table 2: Typical HS-GC Conditions for Volatile Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film |

| Carrier Gas | Helium or Nitrogen |

| Oven Temperature | Programmed, e.g., 40 °C (10 min) to 240 °C at 40 °C/min |

| Injector Temperature | 200 °C |

| Detector (FID) Temp | 250 °C |

| Headspace Vial Temp | 100 °C |

| Vial Equilibration Time | 20 min |

| Injection Volume | 1.0 mL of headspace gas |

Titrimetric Methods for Hydrochloride Content Determination

A common approach involves dissolving a precisely weighed amount of this compound in water or a suitable solvent mixture and titrating it with a standardized solution of a strong base, such as sodium hydroxide. The reaction neutralizes the hydrochloride salt. The endpoint of the titration, which corresponds to the complete neutralization of the hydrochloric acid, can be determined potentiometrically using a pH electrode or visually with a suitable colorimetric indicator.

For compounds that may be weakly basic or have poor solubility in aqueous media, a non-aqueous titration can be performed. This involves dissolving the sample in a non-aqueous solvent like glacial acetic acid and titrating with a standardized solution of a strong acid in a non-aqueous solvent, such as perchloric acid in acetic acid. In the case of a hydrochloride salt, the titration would be directed at the amine bases after liberating them from the salt, or more commonly, a back-titration method might be employed. However, for direct determination of the chloride ion, argentometric titration is a classic and highly accurate method. This involves titrating the dissolved sample with a standardized solution of silver nitrate, which precipitates silver chloride. The endpoint can be detected using methods like the Mohr, Volhard, or Fajans method, or potentiometrically with a silver electrode.

Table 3: Example of Argentometric Titration for Hydrochloride Content

| Parameter | Description |

|---|---|

| Analyte | This compound |

| Titrant | 0.1 M Silver Nitrate (AgNO₃) solution |

| Solvent | Deionized Water with dilute nitric acid |

| Endpoint Detection | Potentiometric (using a silver electrode) |

| Principle | Precipitation of chloride ions as silver chloride (AgCl) |

| Calculation | Molarity of HCl = (Volume of AgNO₃ x Molarity of AgNO₃) / Weight of Sample |

Advanced Chromatographic Techniques for Separation and Identification of Related Substances

Beyond routine purity testing with HPLC-UV, advanced chromatographic techniques are essential for the comprehensive characterization of research-grade materials. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. kuleuven.be

LC-MS is particularly valuable for the identification of unknown impurities and degradation products that may not be available as reference standards. After separation on the LC column, the eluent is directed into the mass spectrometer. The mass spectrometer provides mass-to-charge ratio (m/z) data for the parent molecule and its related substances. This information can reveal the molecular weight of an impurity.

For structural elucidation, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, a specific ion (the precursor ion) corresponding to an impurity is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides valuable structural information, helping to identify the impurity's structure. This is critical for understanding potential side reactions in the synthesis or degradation pathways of the compound. Techniques like high-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of impurities. frontiersin.org

Table 4: Comparison of Advanced Chromatographic Techniques

| Technique | Principle | Application for 4-(4-Methylpiperazin-1-yl)aniline HCl |

|---|---|---|

| LC-MS | Separates compounds by chromatography and detects them by mass-to-charge ratio. | Detection and molecular weight determination of unknown impurities and degradation products. |

| LC-MS/MS | Selects a precursor ion, fragments it, and analyzes the product ions. | Structural elucidation of impurities by analyzing fragmentation patterns. |

| UPLC-HRMS | Utilizes smaller particle columns for faster, higher-resolution separations coupled with high-accuracy mass measurement. | Provides exact mass of impurities for determination of elemental composition, enhancing confidence in identification. |

Future Research Directions and Emerging Trends in 4 4 Methylpiperazin 1 Yl Aniline Hydrochloride Studies

Exploration of Novel and Sustainable Synthetic Pathways (Green Chemistry)

The synthesis of 4-(4-Methylpiperazin-1-yl)aniline and its hydrochloride salt is undergoing a shift towards more environmentally friendly methods, in line with the principles of green chemistry. unibo.it Traditional synthetic routes are being re-evaluated to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

One established method for synthesizing the parent aniline (B41778) involves the hydrogenation of 1-methyl-4-(4-nitrophenyl)piperazine (B98782). This reaction typically uses a Palladium on carbon (Pd/C) catalyst in a methanol (B129727) solvent under a hydrogen atmosphere. While effective, research is aimed at optimizing these conditions to lower energy consumption and utilize more benign solvents.

An emerging trend is the integration of advanced technologies like nanofiltration to create greener and more efficient purification processes. A patented method for a related compound, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, demonstrates the potential of this approach. google.com The method uses nanofiltration membranes to remove unreacted reagents and byproducts, which reduces solvent usage and energy consumption compared to traditional purification techniques. google.com This "green and environmentally friendly" process boasts a high yield of over 95% and exceptional purity of 99.8% or more. google.com

Future research will likely focus on developing one-pot synthesis reactions, exploring alternative and more sustainable catalysts, and applying innovative purification technologies to the production of 4-(4-Methylpiperazin-1-yl)aniline hydrochloride.

| Aspect | Traditional Synthesis Approach | Emerging Green Chemistry Approach | Key Benefits of Green Approach |

| Reaction Type | Multi-step synthesis with isolated intermediates | One-pot reactions, catalytic hydrogenation | Reduced reaction time, less waste |

| Catalyst | Conventional heavy metal catalysts (e.g., Pd/C) | Recyclable catalysts, biocatalysts | Minimized metal contamination, reusability |

| Solvents | Often uses methanol or other volatile organic compounds | Exploration of water, ionic liquids, or solvent-free conditions | Reduced environmental impact and toxicity |

| Purification | Column chromatography, recrystallization | Nanofiltration, membrane separation google.com | Lower energy consumption, reduced solvent waste google.com |

Development of Advanced Functionalization Strategies for New Chemical Scaffolds

4-(4-Methylpiperazin-1-yl)aniline serves as a valuable building block for creating more complex molecules with specific functions. chemimpex.com Its structure, featuring a reactive aniline group and a versatile piperazine (B1678402) ring, allows for extensive chemical modification. chemimpex.com

Researchers are actively developing strategies to functionalize this core scaffold. The aniline moiety's amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, to introduce new functional groups. These modifications are crucial for tuning the electronic and steric properties of the resulting molecules, which is particularly important in pharmaceutical development. For example, it is used as a reagent in the preparation of benzyloxypyridinone derivatives that act as c-Met kinase inhibitors.

Furthermore, derivatives have been synthesized to explore their potential in stabilizing G-quadruplex DNA structures, which is a promising strategy in anticancer therapy. researchgate.net In these studies, various chemical moieties are attached to the core 4-(4-Methylpiperazin-1-yl)aniline structure to enhance its binding affinity and selectivity for the target DNA structure. researchgate.net

Future work in this area will likely involve:

Combinatorial Chemistry: Generating large libraries of derivatives by systematically modifying the aniline and piperazine rings to screen for enhanced biological activity.

Bioorthogonal Chemistry: Employing highly specific and biocompatible reactions to functionalize the molecule within complex biological systems. researchgate.net

Click Chemistry: Utilizing efficient and robust "click" reactions for the rapid synthesis of novel compounds with high yields and purity.

| Derivative Class | Functionalization Strategy | Target Application | Reference Finding |

| Benzyloxypyridinone Derivatives | Reaction with the aniline core | c-Met kinase inhibitors | The compound serves as a key reagent in the synthesis pathway. |

| G-Quadruplex Stabilizers | Attachment of various chemical moieties | Anticancer therapy by stabilizing c-MYC G-quadruplex DNA | A set of derivatives was used to explore ligand stabilization of DNA structures. researchgate.net |

| Betti Bases | One-pot reaction with resorcinol (B1680541) and aromatic aldehydes | Antimicrobial agents | A study details the synthesis of related piperazine-containing Betti bases. recentscientific.com |

Integration into Supramolecular Chemistry and Nanomaterials Research

The unique structural features of 4-(4-Methylpiperazin-1-yl)aniline and its derivatives make them attractive candidates for use in supramolecular chemistry and nanomaterials. Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized assemblies.

A significant area of research is the use of this compound's derivatives as ligands to stabilize complex biological structures like G-quadruplexes (G4s). researchgate.net G4s are non-canonical DNA structures that play roles in gene regulation. researchgate.net Small molecules that can selectively bind and stabilize these structures are of great interest for therapeutic applications. researchgate.net Studies have shown that derivatives of 4-(4-Methylpiperazin-1-yl)aniline can act as effective G4 stabilizers, demonstrating the potential of this chemical scaffold in modulating biological processes at a supramolecular level. researchgate.net

This ability to direct molecular assembly also extends to nanomaterials. The self-assembly of guanine-rich DNA oligonucleotides can form nanostructures known as G-wires. researchgate.net Molecules that can influence or template this assembly are valuable tools in the bottom-up fabrication of nanomaterials. The interaction of 4-(4-Methylpiperazin-1-yl)aniline derivatives with DNA G4s suggests a potential role in guiding the formation of such nanostructures. researchgate.net

Emerging trends in this field include:

Designing derivatives that can self-assemble into well-defined nanostructures like micelles, vesicles, or gels.

Incorporating the molecule into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) to create materials with tailored porosity and functionality.

Developing sensors where the binding of an analyte to a functionalized 4-(4-Methylpiperazin-1-yl)aniline derivative results in a detectable optical or electronic signal.

Application in Methodologies for Catalyst Design and Optimization

While this compound is often synthesized using catalysts, an emerging area of research is its potential application as a structural component of new catalytic systems. The presence of multiple nitrogen atoms in the molecule—within the aniline and piperazine groups—provides potential coordination sites for metal ions.

This characteristic opens up possibilities for its use as a ligand in organometallic catalysis. By binding to a metal center, derivatives of this compound could influence the metal's catalytic activity, selectivity, and stability. Potential applications could include:

Homogeneous Catalysis: Designing soluble metal-ligand complexes for reactions such as cross-coupling, hydrogenation, or polymerization. The steric and electronic properties of the ligand could be fine-tuned by modifying the core scaffold to optimize catalyst performance.

Heterogeneous Catalysis: Immobilizing the compound or its derivatives onto a solid support (e.g., silica, polymers) to create recyclable catalysts that combine the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous ones.

Although this area is still in its early stages, the fundamental structure of 4-(4-Methylpiperazin-1-yl)aniline makes it a promising platform for developing novel ligands and organocatalysts. Future research will focus on synthesizing and testing new derivatives for their efficacy in a range of catalytic transformations, contributing to the broader field of catalyst design and optimization.

Q & A

Q. What are the standard protocols for synthesizing 4-(4-Methylpiperazin-1-yl)aniline hydrochloride, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves two main routes:

- Route 1 : Reacting 4-chloronitrobenzene with N-methylpiperazine in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF), followed by nitro group reduction using sodium borohydride (NaBH₄) and subsequent salt formation with HCl .

- Route 2 : Using palladium on carbon (Pd/C) as a catalyst for hydrogenation steps, with solvent choice (e.g., ethanol or toluene) impacting reaction efficiency .

Q. Optimization Strategies :

- Temperature : Maintain 80–100°C for nitro group reduction to avoid side reactions .

- Catalyst Loading : 5–10% Pd/C enhances hydrogenation efficiency .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution kinetics .

Table 1 : Comparison of Synthesis Routes

| Parameter | Route 1 (Nitro Reduction) | Route 2 (Hydrogenation) |

|---|---|---|